molecular formula C13H24O5S B15277547 Methyl 2,2,4,4-Tetramethyl-6-((methylsulfonyl)oxy)cyclohexanecarboxylate

Methyl 2,2,4,4-Tetramethyl-6-((methylsulfonyl)oxy)cyclohexanecarboxylate

Cat. No.: B15277547
M. Wt: 292.39 g/mol
InChI Key: QRRBFIMTBKQMOI-UHFFFAOYSA-N
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Description

Methyl 2,2,4,4-tetramethyl-6-((methylsulfonyl)oxy)cyclohexane-1-carboxylate is a chemical compound with the molecular formula C13H24O5S and a molecular weight of 292.39 g/mol . This compound is characterized by its unique structure, which includes a cyclohexane ring substituted with methyl groups and a methylsulfonyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,2,4,4-tetramethyl-6-((methylsulfonyl)oxy)cyclohexane-1-carboxylate typically involves the reaction of 2,2,4,4-tetramethylcyclohexane-1-carboxylic acid with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring that the reaction conditions are optimized for large-scale production. This would include considerations for reaction time, temperature, and the use of appropriate solvents and catalysts to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,2,4,4-tetramethyl-6-((methylsulfonyl)oxy)cyclohexane-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfone derivatives, while reduction can produce sulfides. Substitution reactions can result in the formation of various substituted cyclohexane derivatives .

Scientific Research Applications

Methyl 2,2,4,4-tetramethyl-6-((methylsulfonyl)oxy)cyclohexane-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2,2,4,4-tetramethyl-6-((methylsulfonyl)oxy)cyclohexane-1-carboxylate involves its interaction with molecular targets such as enzymes and proteins. The methylsulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins, leading to inhibition or modification of protein function. This interaction can affect various biochemical pathways, depending on the specific target .

Properties

Molecular Formula

C13H24O5S

Molecular Weight

292.39 g/mol

IUPAC Name

methyl 2,2,4,4-tetramethyl-6-methylsulfonyloxycyclohexane-1-carboxylate

InChI

InChI=1S/C13H24O5S/c1-12(2)7-9(18-19(6,15)16)10(11(14)17-5)13(3,4)8-12/h9-10H,7-8H2,1-6H3

InChI Key

QRRBFIMTBKQMOI-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(C(C(C1)(C)C)C(=O)OC)OS(=O)(=O)C)C

Origin of Product

United States

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